molecular formula C11H10O4 B12895971 3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid CAS No. 168060-86-4

3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid

Katalognummer: B12895971
CAS-Nummer: 168060-86-4
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: YRNARWBKUQHZLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. . This compound, in particular, has garnered attention due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in constructing benzofuran derivatives . The reaction conditions often involve the use of catalysts and solvents that facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivative used.

Similar Compounds:

Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities in various assays, making it a valuable compound for further research and development.

Eigenschaften

168060-86-4

Molekularformel

C11H10O4

Molekulargewicht

206.19 g/mol

IUPAC-Name

3,3-dimethyl-1-oxo-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-11(2)8-5-6(9(12)13)3-4-7(8)10(14)15-11/h3-5H,1-2H3,(H,12,13)

InChI-Schlüssel

YRNARWBKUQHZLY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)C(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.